O-Methyl-L-threonine

Catalog No.
S714540
CAS No.
4144-02-9
M.F
C5H11NO3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methyl-L-threonine

CAS Number

4144-02-9

Product Name

O-Methyl-L-threonine

IUPAC Name

(2S,3R)-2-amino-3-methoxybutanoic acid

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

FYCWLJLGIAUCCL-DMTCNVIQSA-N

SMILES

CC(C(C(=O)O)N)OC

Solubility

3.10 M

Synonyms

O-methyl threonine, O-methyl threonine, (L-Thr)-isomer

Canonical SMILES

CC(C(C(=O)O)N)OC

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC

Peptide Synthesis

O-Methyl-L-threonine is used in peptide synthesis .

Method of Application: The compound is used in its powder form and is stored at a temperature between 2-8°C . The exact method of application would depend on the specific peptide being synthesized.

Results or Outcomes: The outcomes of using O-Methyl-L-threonine in peptide synthesis would vary depending on the specific peptide being synthesized. The use of this compound can help in the successful synthesis of the desired peptide .

NMR Studies of High Molecular Weight Proteins

O-Methyl-L-threonine has been used in the NMR studies of high molecular weight proteins .

Method of Application: In this application, O-Methyl-L-threonine is used as a probe for solution NMR, allowing the investigation of large protein complexes . The compound is specifically labelled and can be efficiently incorporated in overexpressed proteins without scrambling or in combination with any other types of 13CH3 probes .

Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that structurally meaningful long-range nOes can be detected between threonine methyl probes and methionine and isoleucine methyl groups distant by 12 Å .

Microbial Metabolic Engineering for L-Threonine Production

O-Methyl-L-threonine is used as a precursor for the biosynthesis of other chemicals, including L-threonine .

Method of Application: L-threonine is predominantly produced through microbial fermentation. The efficiency of this process largely depends on the quality of the strains used .

Results or Outcomes: The use of O-Methyl-L-threonine in this context has led to the efficient microbial production of L-threonine .

Multivariate Modular Metabolic Engineering

In wild-type E. coli, the metabolic flux in the l-homoserine node was partitioned partially to O-succinyl-l-homoserine for l-methionine synthesis and partially to l-threonine for l-isoleucine formation .

Method of Application: This application involves the use of metabolic engineering techniques to manipulate the metabolic flux in E. coli .

Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that it can be used to influence the metabolic flux in E. coli .

Enhanced L-Methionine Biosynthesis

O-Methyl-L-threonine is used in the metabolic engineering of Escherichia coli for enhanced L-methionine biosynthesis .

Method of Application: In this application, the metabolic flux in the L-homoserine node of wild-type E. coli was partitioned partially to O-succinyl-L-homoserine for L-methionine synthesis .

Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that it can be used to influence the metabolic flux in E. coli, leading to enhanced L-methionine biosynthesis .

Feed Additive

L-threonine, which can be produced from O-Methyl-L-threonine, is used as a feed additive .

Method of Application: Application of low protein level formula feeds supplemented with L-threonine improves the growth of livestock, relieves crude protein deficiency, and lowers nitrogen emissions .

Results or Outcomes: The use of L-threonine as a feed additive contributes to the sustainable development of the society .

O-Methyl-L-threonine is a derivative of the amino acid L-threonine, characterized by the addition of a methyl group to the hydroxyl side chain. Its chemical formula is C5H11NO3, and it is classified as a non-proteinogenic amino acid. The compound plays a significant role in various biochemical processes and is of interest for its potential applications in both research and industry.

Research on the mechanism of action of OMT is ongoing. Studies suggest it may play a role in plant defense mechanisms []. More research is needed to fully understand its biological functions.

Typical of amino acids, including:

  • Hydrolysis: It can undergo hydrolysis under specific conditions, which may affect its biological activity.
  • Esterification: The hydroxyl group can react with acids to form esters, which may be useful for modifying its solubility and reactivity.
  • Transamination: O-Methyl-L-threonine can participate in transamination reactions, where it may act as an amino donor.

These reactions are essential for understanding how O-Methyl-L-threonine can be utilized in synthetic pathways and biological systems.

The biological activity of O-Methyl-L-threonine is linked to its structural similarity to L-threonine, which is an essential amino acid involved in protein synthesis. Research indicates that O-Methyl-L-threonine may exhibit:

  • Antimicrobial properties: Some studies suggest that derivatives of threonine can inhibit bacterial growth, potentially making O-Methyl-L-threonine useful in developing antimicrobial agents.
  • Role in metabolism: As a threonine derivative, it may influence metabolic pathways involving threonine and related compounds.

Further studies are needed to elucidate its specific biological mechanisms and potential therapeutic applications.

O-Methyl-L-threonine can be synthesized through various methods:

  • Chemical Synthesis: One common method involves the reaction of methylaminoacetone with L-threonine. This approach allows for the selective introduction of the methyl group at the hydroxyl position.
  • Enzymatic Synthesis: A mixed chemical/enzymatic synthesis has been developed, which provides a more efficient route to produce specifically labeled O-Methyl-L-threonine while maintaining its natural configuration .
  • Biochemical Pathways: It can also be produced through biosynthetic pathways involving threonine metabolism, although this method is less commonly employed for laboratory synthesis.

O-Methyl-L-threonine has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new drugs or therapeutic agents.
  • Agriculture: Its antimicrobial properties could be explored for use in agricultural products to protect crops from pathogens.
  • Biotechnology: It may be utilized in research settings to study amino acid metabolism and protein synthesis.

Interaction studies involving O-Methyl-L-threonine focus on its role within biological systems and its interaction with enzymes and other biomolecules. For instance:

  • Research has shown that O-Methyl-L-threonine may interact with threonine dehydratase, influencing metabolic pathways related to isoleucine biosynthesis .
  • The compound's effects on bacterial growth suggest potential interactions with microbial enzymes that could lead to inhibition or modulation of metabolic processes.

These studies are crucial for understanding how O-Methyl-L-threonine functions within living organisms and its potential uses in biotechnology.

O-Methyl-L-threonine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure DescriptionUnique Features
L-ThreonineNatural amino acid with a hydroxyl groupEssential amino acid required for protein synthesis
D-ThreonineD-isomer of threonineLess common in nature; may have different properties
O-Acetyl-L-threonineThreonine with an acetyl group instead of methylUsed in specific biochemical applications
L-IsoleucineIsomer of threonine; branched-chain amino acidEssential for protein synthesis; involved in muscle metabolism

O-Methyl-L-threonine's uniqueness lies in its methylation at the hydroxyl group, which may alter its solubility and biological activity compared to these similar compounds.

XLogP3

-3.1

UNII

OAI4PJX6XS

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4385-90-4

Wikipedia

O-methylthreonine

Dates

Modify: 2023-08-15

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